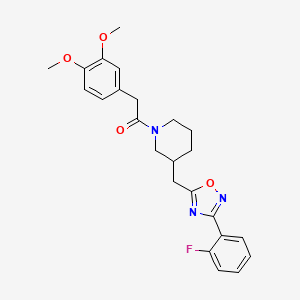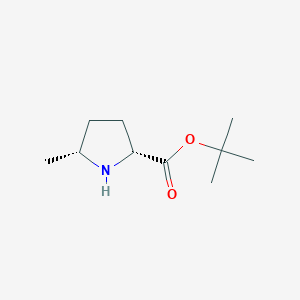![molecular formula C21H23N7O3 B2774778 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide CAS No. 1018062-38-8](/img/structure/B2774778.png)
4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a morpholino group, and a benzamide group, all linked through a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. This reaction yields 4-((4-methoxyphenyl)amino)-6-chloro-1,3,5-triazine.
Substitution with Morpholine: The chloro group in the triazine ring is then substituted with morpholine through a nucleophilic substitution reaction. This step requires the use of a solvent such as acetonitrile and a catalyst like triethylamine.
Coupling with Benzamide: Finally, the morpholino-substituted triazine is coupled with 4-aminobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-((4-hydroxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzamide.
Reduction: Formation of 4-((4-aminophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzamide.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazine ring, morpholino group, and benzamide moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
4-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-30-17-8-6-16(7-9-17)24-20-25-19(23-15-4-2-14(3-5-15)18(22)29)26-21(27-20)28-10-12-31-13-11-28/h2-9H,10-13H2,1H3,(H2,22,29)(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCZJFBFLTWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)
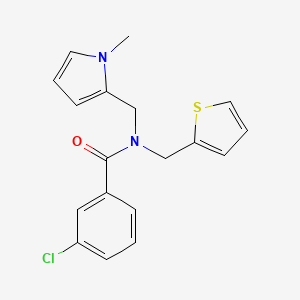
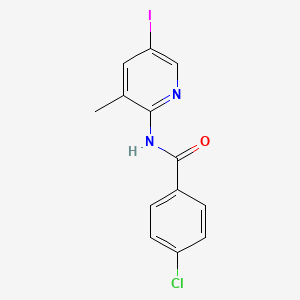
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2774702.png)
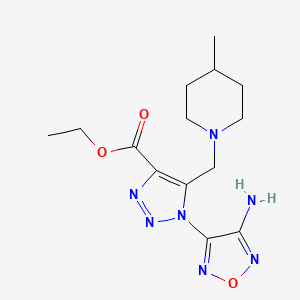
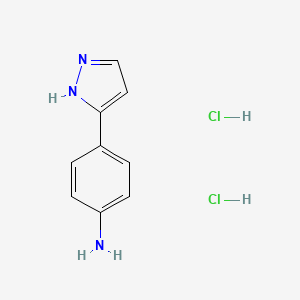
![N-(2-chlorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2774707.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)
![4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2774711.png)
